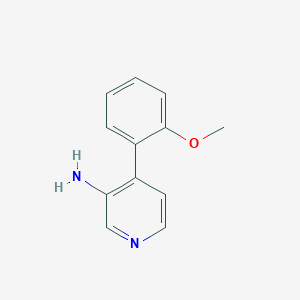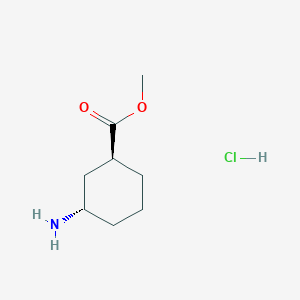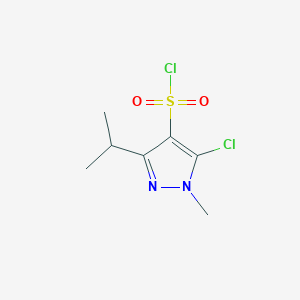
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C7H10Cl2N2O2S and a molecular weight of 257.14 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both chloro and sulfonyl chloride groups makes it a valuable intermediate in various chemical reactions and industrial applications.
Mécanisme D'action
Biochemical Pathways
Without specific knowledge of the compound’s targets and mode of action, it is challenging to predict the biochemical pathways that this compound might affect .
Result of Action
The molecular and cellular effects of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride’s action are currently unknown due to the lack of research on this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as triethylamine or pyridine to neutralize the by-products.
Addition Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to form the corresponding sulfonamide or sulfonate esters.
Major Products:
Substitution Reactions: Products include various substituted pyrazoles with functional groups such as amines or ethers.
Addition Reactions: Products include sulfonamides and sulfonate esters, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is used as a building block for the preparation of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules that can target specific enzymes or receptors in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of dyes, pigments, and polymers .
Comparaison Avec Des Composés Similaires
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may lack one of these functional groups .
Propriétés
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDFHUKYTJGTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3104000.png)
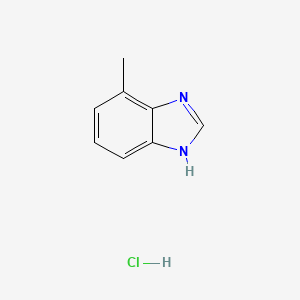
![ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B3104022.png)
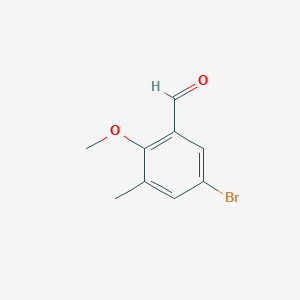
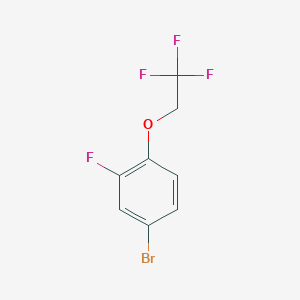
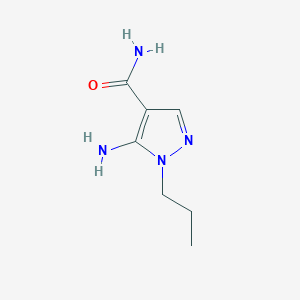
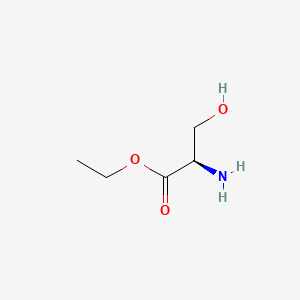
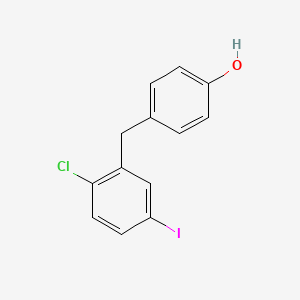
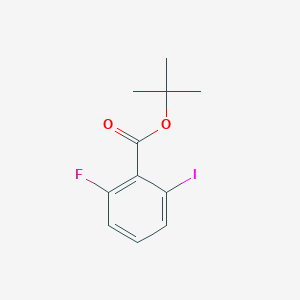
![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
